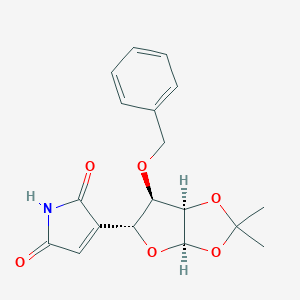![molecular formula C48H78O19 B050129 (2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8aR,9R,12aS,14aR,14bR)-9-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid CAS No. 114590-20-4](/img/structure/B50129.png)
(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8aR,9R,12aS,14aR,14bR)-9-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid
Übersicht
Beschreibung
Soyasaponin V belongs to the class of organic compounds known as triterpene saponins. These are glycosylated derivatives of triterpene sapogenins. The sapogenin moiety backbone is usually based on the oleanane, ursane, taraxastane, bauerane, lanostane, lupeol, lupane, dammarane, cycloartane, friedelane, hopane, 9b, 19-cyclo-lanostane, cycloartane, or cycloartanol skeleton. Soyasaponin V is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, soyasaponin V is primarily located in the cytoplasm and membrane (predicted from logP). Outside of the human body, soyasaponin V can be found in green bean, pulses, soy bean, and yellow wax bean. This makes soyasaponin V a potential biomarker for the consumption of these food products.
Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory Properties
Soyasaponins, including Soyasaponin Ba, have been found to reduce inflammation by downregulating MyD88 expression and suppressing the recruitments of TLR4 and MyD88 into lipid rafts . This suggests that Soyasaponin Ba could be used in the treatment of diseases where inflammation plays a key role .
Antioxidative Properties
Soyasaponins have been reported to promote various health functions because of their antioxidative properties . This means that Soyasaponin Ba could potentially be used in the prevention of diseases caused by oxidative stress .
Cholesterol-Lowering Properties
Research has indicated that Soyasaponins have cholesterol-lowering properties . This suggests that Soyasaponin Ba could be used in the management of high cholesterol levels .
Blood Glucose Regulation
Studies have shown that Soyasaponins can reduce blood glucose levels . This indicates that Soyasaponin Ba could potentially be used in the treatment of diabetes .
Anti-Kidney Disease Progression
Soyasaponins have been found to have anti-kidney disease progression properties . This suggests that Soyasaponin Ba could be used in the treatment of kidney diseases .
Anti-Carcinogenic Properties
Soyasaponins, including Soyasaponin Ba, have been found to have potential health-beneficial effects, including anti-carcinogenic properties . This suggests that Soyasaponin Ba could potentially be used in the prevention or treatment of cancer .
Wirkmechanismus
Target of Action
Soyasaponin Ba, a compound isolated from soybeans, has been identified to interact with several targets. It acts as an aldose reductase inhibitor (ARI) . Additionally, it has been found to modulate the toll-like receptor 4 (TLR4)/myeloid differentiation factor 88 (MyD88) signaling pathway . These targets play crucial roles in various biological processes, including inflammation and oxidative stress response.
Mode of Action
Soyasaponin Ba interacts with its targets to induce significant changes. As an ARI, it inhibits the activity of aldose reductase, an enzyme involved in the polyol pathway of glucose metabolism . In the context of the TLR4/MyD88 signaling pathway, soyasaponin Ba reduces inflammation by downregulating MyD88 expression and suppressing the recruitments of TLR4 and MyD88 into lipid rafts .
Biochemical Pathways
Soyasaponin Ba affects several biochemical pathways. It modulates the TLR4/MyD88 signaling pathway, which plays a critical role in innate immune responses . By downregulating MyD88 expression and suppressing the recruitments of TLR4 and MyD88 into lipid rafts, soyasaponin Ba can reduce inflammation . Furthermore, it has been suggested that soyasaponin Ba may regulate the p105-Tpl2-ERK pathway .
Pharmacokinetics
It’s known that soyasaponin ba can be administered intragastrically , suggesting that it may be absorbed through the gastrointestinal tract.
Result of Action
The action of soyasaponin Ba leads to several molecular and cellular effects. It significantly reduces the levels of tumor necrosis factor alpha (TNFα), interleukin (IL)-6, and nitric oxide (NO) in serum . It also decreases the mRNA levels of TNFα, IL-6, IL-1β, cyclooxygenase 2 (COX-2), and inducible nitric oxide synthase (iNOS) . Furthermore, it exhibits antioxidant activities, protecting against the production of hydrogen peroxide-induced reactive oxygen species in cells .
Action Environment
The action, efficacy, and stability of soyasaponin Ba can be influenced by various environmental factors. For instance, the secretion of soyasaponins, including soyasaponin Ba, from soybean roots into the soil is influenced by both internal and external cues . .
Eigenschaften
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8aR,9R,12aS,14aR,14bR)-9-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H78O19/c1-43(2)16-22-21-8-9-26-45(4)12-11-28(46(5,20-51)25(45)10-13-48(26,7)47(21,6)15-14-44(22,3)27(52)17-43)64-42-38(34(58)33(57)36(65-42)39(60)61)67-41-37(32(56)30(54)24(19-50)63-41)66-40-35(59)31(55)29(53)23(18-49)62-40/h8,22-38,40-42,49-59H,9-20H2,1-7H3,(H,60,61)/t22-,23+,24+,25+,26+,27+,28-,29+,30-,31-,32-,33-,34-,35+,36-,37+,38+,40-,41-,42+,44+,45-,46+,47+,48+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFRQIKSNAYYUJZ-BKQVBUAGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CCC2(C(C1)O)C)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)O)O)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H]([C@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(C[C@H]5O)(C)C)C)C)C)(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H78O19 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301317243 | |
| Record name | Soyasaponin Ba | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301317243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
959.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Soyasaponin Ba | |
CAS RN |
114590-20-4 | |
| Record name | Soyasaponin Ba | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=114590-20-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Soyasaponin Ba | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301317243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



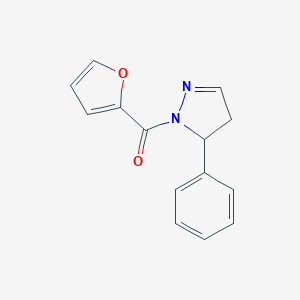
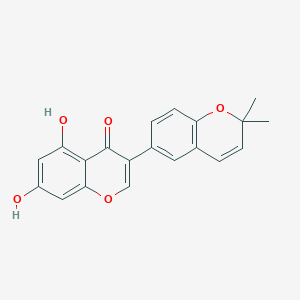
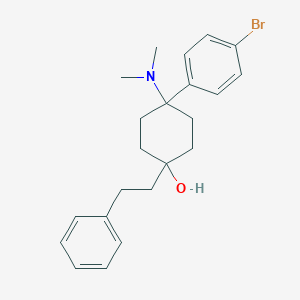

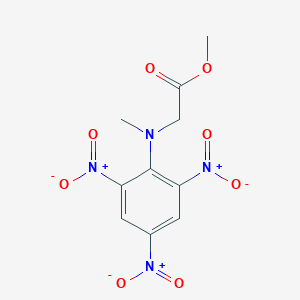



![3-[4-(2,6-dimethylheptyl)phenyl]-N-(2-hydroxyethyl)butanamide](/img/structure/B50068.png)
